

Stability of N-(cinnamoyloxy)phthalimide in Solid State

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Compound of Interest

Compound Name: *1,3-Dioxoisindolin-2-yl cinnamate*

Cat. No.: *B7830285*

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Technical Guide for Researchers & Process Chemists

Executive Summary & Chemical Context

N-(cinnamoyloxy)phthalimide is an "active ester" derivative of cinnamic acid and N-hydroxyphthalimide (NHPI). Unlike simple cinnamates, which are famous for their solid-state [2+2] photodimerization, this compound's stability profile is governed by two competing structural features:

- **The Phthalimide Moiety:** A bulky, planar group that dictates crystal packing and activates the N–O bond for radical fission.
- **The Cinnamoyl Moiety:** A conjugated alkene prone to photo-cycloaddition only if topochemically aligned.

Core Stability Verdict: The compound is bench-stable in the solid state under ambient conditions but possesses latent instability toward hydrolysis (due to the active ester linkage) and photolysis (specifically N–O bond homolysis rather than dimerization). It does not typically undergo the rapid solid-state photodimerization seen in cinnamic acid, likely due to steric hindrance preventing the required $<4.2 \text{ \AA}$ parallel alignment of alkene bonds.

Chemical Identity

- IUPAC Name: **1,3-dioxoisoindolin-2-yl cinnamate**^[1]
- CAS Number: 1195529-07-7 (and related isomers)
- Molecular Formula: C₁₇H₁₁NO₄
- Physical State: White to pale yellow crystalline solid.
- Melting Point: Typically 149–152 °C (High crystallinity confers thermal stability below this threshold). Note: Some solvates or derivatives may melt lower (~56°C), but the pure anhydrous form is high-melting.

Solid-State Reactivity & Stability Mechanisms

Photochemical Stability: The Dimerization vs. Fission Competition

In solid-state photochemistry, cinnamates follow Schmidt's Topochemical Postulates: reaction occurs only if double bonds are parallel and separated by <4.2 Å.

- Cinnamic Acid (Reference): Packs efficiently to allow [2+2] dimerization upon UV irradiation.
- N-(cinnamoyloxy)phthalimide: The bulky phthalimide group disrupts this dense packing. Instead of dimerizing, the molecule is designed to undergo Single Electron Transfer (SET) or direct homolysis of the weak N–O bond (Bond Dissociation Energy ~30–40 kcal/mol) upon excitation.^[2]

Implication: The solid is stable to ambient visible light. However, exposure to intense UV or blue light (especially in the presence of trace reductants) can trigger decarboxylative decomposition, not dimerization.^[2]

Thermal Stability

The compound is thermally stable up to its melting point. Above the melting point, or in the presence of metal catalysts (Cu, Ni) or nucleophiles, it undergoes decarboxylation to generate styryl radicals.^[2]

- Safe Zone: < 100 °C (Solid state).
- Danger Zone: > 150 °C (Melt phase) or > 80 °C in solution.

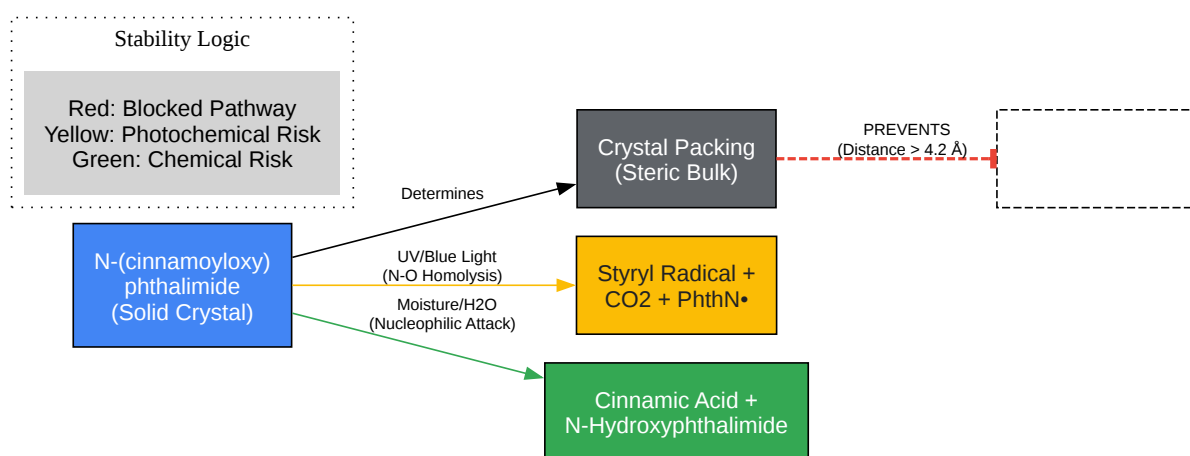
Hydrolytic Stability (Moisture Sensitivity)

As an ester of N-hydroxyphthalimide, the N–O–C(O) linkage is activated.[2] It is less stable than a simple alkyl ester but more stable than an acid chloride.

- Mechanism: Nucleophilic attack by water at the carbonyl carbon releases cinnamic acid and N-hydroxyphthalimide.
- Solid State: Hygroscopicity is low, but surface hydrolysis can occur if stored in humid environments, leading to a "crust" of N-hydroxyphthalimide (yellowish discoloration).[2]

Visualization of Degradation Pathways

The following diagram illustrates the divergent stability pathways. The "Blocked" path highlights the stability conferred by the crystal lattice against dimerization.



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Caption: Divergent degradation pathways. The bulky phthalimide group sterically prohibits the topochemical alignment required for dimerization (Red), diverting instability toward N-O bond homolysis (Yellow) or hydrolysis (Green).[2]

Experimental Protocols for Stability Validation

To validate the quality of a specific batch, use the following self-validating protocols.

Protocol A: Assessing Photochemical Integrity (Dimerization Check)

Purpose: To confirm the absence of [2+2] dimers and N-O bond cleavage.[2]

- Sample Prep: Dissolve 5 mg of solid in 1 mL CDCl₃.
- Analysis: ¹H NMR Spectroscopy.
- Marker: Monitor the alkene region (δ 6.5–8.0 ppm).
 - Intact: Doublets with J ≈ 16 Hz (trans-alkene).
 - Dimerized: New signals at δ 3.5–4.5 ppm (cyclobutane ring protons).
 - Cleaved: Appearance of N-hydroxyphthalimide signals (broad OH at >10 ppm).
- Criterion: < 1% Cyclobutane signals confirms solid-state photostability.

Protocol B: Thermal Stress Test (DSC)

Purpose: To determine the safe processing window.[2]

- Instrument: Differential Scanning Calorimeter (DSC).[3]
- Method: Ramp 10 °C/min from 25 °C to 250 °C under N₂.
- Observation:
 - Endotherm: Sharp peak at ~150 °C (Melting).

- Exotherm: Broad peak immediately following or overlapping melting (Decarboxylative decomposition).
- Result: If Exotherm onset is < Melting Point, the material is thermally unstable in the solid state (rare for this compound).[2]

Storage & Handling Directives

Parameter	Recommendation	Rationale
Temperature	2–8 °C (Refrigerated)	Slows hydrolysis; prevents thermal decarboxylation.
Light	Amber Vials / Foil	Prevents N–O bond homolysis (radical initiation).
Atmosphere	Inert (Ar/N ₂) + Desiccant	"Active ester" linkage is susceptible to moisture.
Container	Glass (Teflon lined cap)	Avoid metals that might catalyze redox decomposition.

References

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